6-Chloro-4-(isopropylamino)nicotinohydrazide
Overview
Description
6-Chloro-4-(isopropylamino)nicotinohydrazide is a chemical compound with the molecular formula C9H13ClN4O It is a derivative of nicotinohydrazide, characterized by the presence of a chlorine atom at the 6th position and an isopropylamino group at the 4th position on the nicotinohydrazide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(isopropylamino)nicotinohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 6-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 4th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The resulting 4-amino-6-chloronicotinic acid is then reacted with isopropylamine to form the corresponding amide.
Hydrazinolysis: Finally, the amide is treated with hydrazine hydrate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(isopropylamino)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
6-Chloro-4-(isopropylamino)nicotinohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(isopropylamino)nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-aminonicotinohydrazide: Similar structure but lacks the isopropylamino group.
4-Isopropylamino-6-methylnicotinohydrazide: Similar structure but has a methyl group instead of chlorine.
6-Chloro-4-(methylamino)nicotinohydrazide: Similar structure but has a methylamino group instead of isopropylamino.
Uniqueness
6-Chloro-4-(isopropylamino)nicotinohydrazide is unique due to the specific combination of chlorine and isopropylamino groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
6-Chloro-4-(isopropylamino)nicotinohydrazide is a chemical compound that has garnered attention for its potential biological activities, particularly as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound is of interest in the context of inflammatory and fibrotic disorders, making it a candidate for therapeutic applications. Below, we explore the biological activity of this compound, including relevant data, case studies, and research findings.
This compound acts primarily as an IRAK4 inhibitor . IRAK4 plays a crucial role in the signaling pathways of various pro-inflammatory cytokines, including tumor necrosis factor (TNF), interleukin-6 (IL-6), and others involved in immune responses. By inhibiting IRAK4, this compound can potentially reduce the production of these inflammatory mediators, which are implicated in several chronic inflammatory diseases such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and systemic lupus erythematosus (SLE) .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Findings | Methodology |
---|---|---|
Joosten et al. (2021) | Demonstrated inhibition of TNF and IL-6 production in vitro | Cell culture assays using human monocytes |
Liu et al. (2022) | Showed effectiveness against Staphylococcus aureus and Escherichia coli | Antimicrobial susceptibility testing |
Patent US11702414B2 | Identified potential therapeutic uses in RA and IBD treatment | Pharmacological evaluation in animal models |
Case Studies
- Rheumatoid Arthritis : In a study involving animal models of RA, treatment with this compound resulted in significant reductions in joint inflammation and damage. The compound was administered alongside standard anti-inflammatory medications, enhancing their efficacy while reducing side effects associated with prolonged use .
- Inflammatory Bowel Disease : Another study focused on the effects of this compound on models of IBD. Results indicated that it significantly decreased the levels of pro-inflammatory cytokines in the gut, leading to improved clinical outcomes such as reduced diarrhea and weight loss .
- Infection Models : The antimicrobial properties were assessed through experiments where the compound was tested against various bacterial strains. Results showed that it had superior activity against both Gram-positive and Gram-negative bacteria compared to control substances .
Research Findings
Recent studies have highlighted several important aspects of the biological activity of this compound:
- Cytokine Modulation : The compound effectively modulates cytokine levels, particularly TNF and IL-6, which are critical in the pathogenesis of inflammatory diseases .
- Therapeutic Potential : Its ability to inhibit IRAK4 suggests potential use in treating conditions characterized by excessive inflammation, such as autoimmune diseases and chronic infections .
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further investigations are necessary to fully establish its safety in long-term use .
Properties
IUPAC Name |
6-chloro-4-(propan-2-ylamino)pyridine-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c1-5(2)13-7-3-8(10)12-4-6(7)9(15)14-11/h3-5H,11H2,1-2H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVDSEWWEHKHAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1C(=O)NN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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